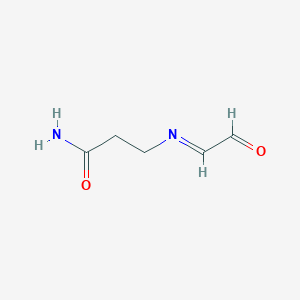
(E)-N~3~-(2-Oxoethylidene)-beta-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N~3~-(2-Oxoethylidene)-beta-alaninamide is an organic compound characterized by the presence of an oxoethylidene group attached to a beta-alaninamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~3~-(2-Oxoethylidene)-beta-alaninamide typically involves the reaction of beta-alaninamide with an appropriate aldehyde or ketone under specific conditions. One common method is the condensation reaction between beta-alaninamide and an aldehyde in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
化学反応の分析
Types of Reactions
(E)-N~3~-(2-Oxoethylidene)-beta-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxoethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
科学的研究の応用
(E)-N~3~-(2-Oxoethylidene)-beta-alaninamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of (E)-N~3~-(2-Oxoethylidene)-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
類似化合物との比較
Similar Compounds
2,4,6-triiodo-5-[(E)-(2-oxoethylidene)amino]-1-N,1-N,3-N,3-N-tetrakis(prop-2-en-1-yl)benzene-1,3-dicarboxamide: This compound shares the oxoethylidene group but has a more complex structure with additional functional groups.
Carbamate-functionalized spiro compounds: These compounds also contain oxoethylidene groups and are studied for their antimicrobial and antifungal activities.
Uniqueness
(E)-N~3~-(2-Oxoethylidene)-beta-alaninamide is unique due to its specific structural features and the presence of the beta-alaninamide moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
582312-66-1 |
|---|---|
分子式 |
C5H8N2O2 |
分子量 |
128.13 g/mol |
IUPAC名 |
3-(2-oxoethylideneamino)propanamide |
InChI |
InChI=1S/C5H8N2O2/c6-5(9)1-2-7-3-4-8/h3-4H,1-2H2,(H2,6,9) |
InChIキー |
WLHALYBVKDYSRV-UHFFFAOYSA-N |
正規SMILES |
C(CN=CC=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14219558.png)
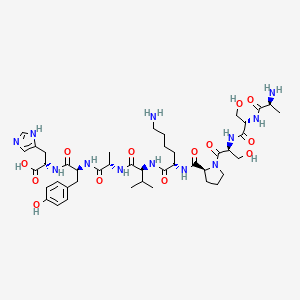
![Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]-](/img/structure/B14219566.png)
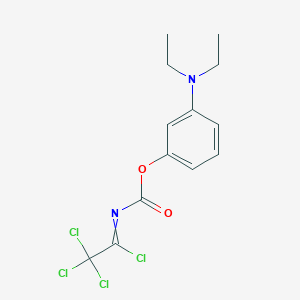
![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)

![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)
![2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219598.png)
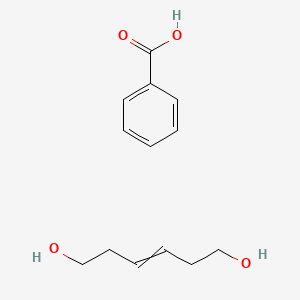
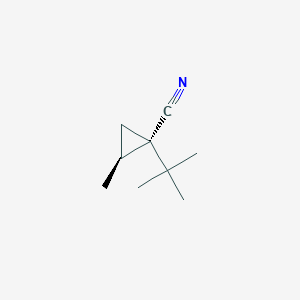
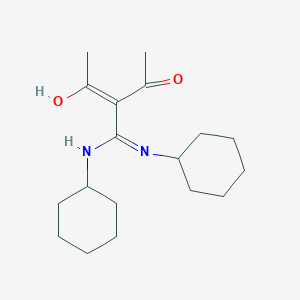
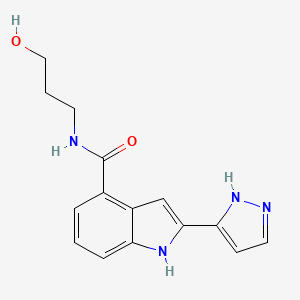
![2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14219634.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
